molecular formula C17H12Cl2F2N2O3 B2872868 N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide CAS No. 954719-73-4

N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide

Cat. No.: B2872868
CAS No.: 954719-73-4
M. Wt: 401.19
InChI Key: MJAXROHSMVFWPC-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, oxazolidinone, and difluorobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the dichlorophenyl and difluorobenzamide groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): A herbicide with similar structural features.

    3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron): Another herbicide with related chemical properties.

    Methyl-N-(3,4-dichlorophenyl)-carbamate (Swep): A compound with comparable functional groups.

Uniqueness

N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide stands out due to its unique combination of oxazolidinone and difluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N2O3/c18-13-4-2-10(6-14(13)19)23-8-11(26-17(23)25)7-22-16(24)12-3-1-9(20)5-15(12)21/h1-6,11H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXROHSMVFWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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